1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid

Description

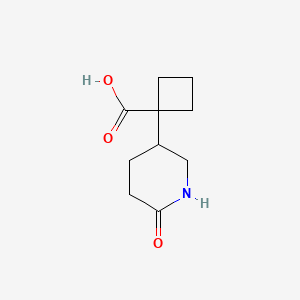

1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₁₀H₁₅NO₃ and a molecular weight of 197.23 g/mol . This compound features a cyclobutane ring attached to a carboxylic acid group and a piperidinone moiety, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name |

1-(6-oxopiperidin-3-yl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-8-3-2-7(6-11-8)10(9(13)14)4-1-5-10/h7H,1-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJWGPYTRRHFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2CCC(=O)NC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyclobutane derivative with a piperidinone precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidinone ring, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and metabolic pathways.

Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways are still under investigation, but its neuroprotective effects suggest involvement in pathways related to neuronal survival and function.

Comparison with Similar Compounds

1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:

1-(6-Oxopiperidin-3-yl)cyclopentane-1-carboxylic acid: This compound has a cyclopentane ring instead of a cyclobutane ring, which may affect its chemical reactivity and biological activity.

1-(6-Oxopiperidin-3-yl)cyclohexane-1-carboxylic acid: The presence of a cyclohexane ring can lead to different steric and electronic effects compared to the cyclobutane analog.

1-(6-Oxopiperidin-3-yl)cyclopropane-1-carboxylic acid: The smaller cyclopropane ring introduces significant ring strain, potentially altering its chemical properties and reactivity.

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Biological Activity

1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid is a bicyclic compound characterized by a cyclobutane ring fused with a piperidinone moiety. Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 197.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and enzyme modulation.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Features:

- Cyclobutane Ring: Provides rigidity and influences the compound's reactivity.

- Piperidinone Moiety: Contributes to biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. Research indicates that it may modulate pathways related to neuronal survival, which is critical in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in:

- Enzyme Inhibition: Potentially affecting metabolic pathways.

- Neuroprotective Effects: Suggesting a role in protecting neurons from damage.

Biological Activity Studies

Recent studies have explored the compound's effects on various biological systems, yielding promising results:

- Neuroprotective Effects: In vitro studies have demonstrated that this compound exhibits neuroprotective properties, potentially through modulation of oxidative stress pathways.

- Enzyme Interaction: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes, which may contribute to its therapeutic effects in neurodegenerative conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(6-Oxopiperidin-3-yl)cyclopentane-1-carboxylic acid | Cyclopentane ring | Moderate neuroprotective effects |

| 1-(6-Oxopiperidin-3-yl)cyclohexane-1-carboxylic acid | Cyclohexane ring | Enhanced receptor binding affinity |

| 1-(6-Oxopiperidin-3-yl)cyclopropane-1-carboxylic acid | Cyclopropane ring (higher strain) | Altered reactivity and potential toxicity |

Case Studies

A notable case study investigated the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with this compound significantly reduced neuronal cell death compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.